![molecular formula C19H14BrFN4OS B2470359 3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894042-57-0](/img/structure/B2470359.png)
3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a thiazole group, which is a five-membered ring containing sulfur and nitrogen . The compound also contains a triazole group, another five-membered ring but with three nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a benzamide derivative with a thiazole derivative . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis
The compound has a molecular weight of 294.119 . Other physical and chemical properties are not specified in the retrieved data.Scientific Research Applications
Anti-inflammatory and Analgesic Applications
- Compounds with a structure resembling the mentioned chemical have been studied for their anti-inflammatory and analgesic properties. For example, thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with flurbiprofen were synthesized and evaluated for these activities. They showed significant anti-inflammatory and analgesic activities without inducing gastric lesions, suggesting potential as safer drug candidates (Doğdaş et al., 2007).
Anticonvulsant Activity
- Some derivatives have been investigated for their anticonvulsant activity. In particular, compounds like 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones have shown promise in this area, suggesting potential applications in treating seizure disorders (Vijaya Raj & Narayana, 2006).
Antiproliferative Activity
- The synthesis of related compounds, such as 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, has been carried out, and some of these have shown significant antiproliferative activity. This suggests potential use in cancer treatment or research (Narayana et al., 2010).
Antimicrobial Applications
- A series of new heterocyclic compounds from the thiazolo[3,2-b][1,2,4]triazoles class were synthesized and evaluated for their antimicrobial activity against various bacteria and yeasts. This points to potential applications in the development of new antimicrobial agents (Bărbuceanu et al., 2015).
Synthesis Techniques and Characteristics
- Innovative synthesis methods and the characterization of novel thiazolo[3,2-b][1,2,4]triazoles have been developed. These studies contribute to the understanding of their chemical properties and potential industrial applications (Elsherif et al., 2006).
Protective Effects Against Oxidative Stress
- Certain thiazolo[3,2-b]-1,2,4-triazoles were investigated for their potential in preventing oxidative stress induced by substances like ethanol in mouse brain and liver, indicating a role in protective therapies (Aktay et al., 2005).
Future Directions
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
It is known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Therefore, the interaction of this compound with its targets and any resulting changes would depend on these substituents.
Biochemical Pathways
It is known that thiazole derivatives can induce biological effects through various targets . The downstream effects would depend on these targets and the specific biological activity being exhibited.
Pharmacokinetics
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . Therefore, the ADME properties of this compound would likely be influenced by the MEP surface of the thiazole ring and the substituents on it.
Result of Action
It is known that thiazole derivatives can exhibit a wide range of biological activities . Therefore, the molecular and cellular effects would depend on the specific biological activity being exhibited.
Action Environment
It is known that the orientation of the thiazole ring towards the target site and the nucleophilicity of nitrogen can be altered by substituents at position-2 and -4 . Therefore, environmental factors could potentially influence these properties and thus the compound’s action, efficacy, and stability.
properties
IUPAC Name |
3-bromo-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN4OS/c20-14-3-1-2-13(10-14)18(26)22-9-8-16-11-27-19-23-17(24-25(16)19)12-4-6-15(21)7-5-12/h1-7,10-11H,8-9H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHUIWAZPJPHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470277.png)
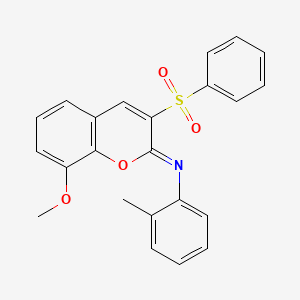
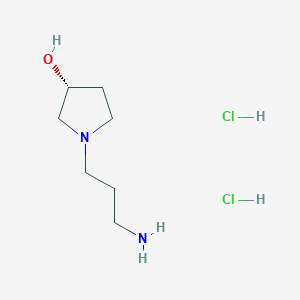
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)
![1-[4-(1-Azaspiro[3.3]heptane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2470285.png)

![2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2470287.png)
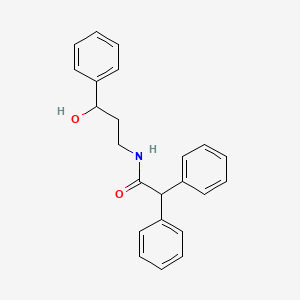
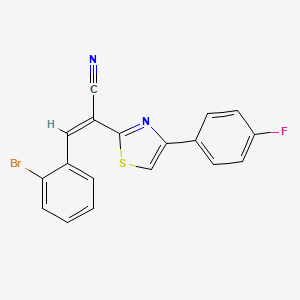
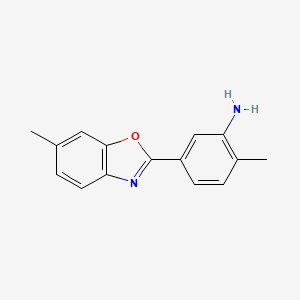
![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2470292.png)
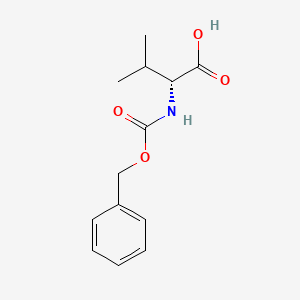
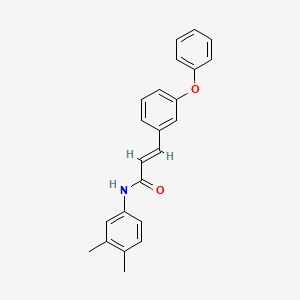
triazin-4-one](/img/structure/B2470299.png)